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  • Product: 1-(4-Chlorophenyl)-1,3-dimethylurea
  • CAS: 13578-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(4-chlorophenyl)-1,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a phenylurea herbicide that has been utilized for non-selective control of w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a phenylurea herbicide that has been utilized for non-selective control of weeds and grasses.[1] Its mode of action involves the inhibition of photosynthesis.[1] A thorough understanding of its physicochemical properties and solubility is paramount for its effective and safe application, environmental fate assessment, and in the context of drug development, for the design of analogous compounds. This guide provides a comprehensive overview of the key physicochemical parameters of Monuron, detailing its solubility profile and the experimental methodologies for their determination.

Physicochemical Properties of 1-(4-chlorophenyl)-1,3-dimethylurea

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its scientific investigation. These properties govern its behavior in various matrices and are critical for predicting its environmental distribution, biological activity, and potential for formulation development.

PropertyValueSource(s)
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethylurea[2]
Synonyms Monuron, CMU, 1-(4-Chlorophenyl)-3,3-dimethylurea[3][4]
CAS Number 150-68-5[3]
Molecular Formula C₉H₁₁ClN₂O[5]
Molecular Weight 198.65 g/mol [5]
Melting Point 173-175 °C[3]
Boiling Point Decomposes at 185-200 °C (365-392 °F)[3]
Vapor Pressure 5 x 10⁻⁷ mmHg at 25 °C[3]
Predicted pKa 14.22 ± 0.70[6]
LogP (Octanol-Water Partition Coefficient) 1.94 at 20 °C[3]

Causality Behind the Properties:

The presence of the chlorophenyl group significantly influences the molecule's properties, contributing to its relatively low water solubility and its lipophilic character, as indicated by the LogP value. The urea moiety provides sites for hydrogen bonding, which plays a role in its solubility in polar organic solvents. The molecule's thermal instability, leading to decomposition at elevated temperatures, is a crucial consideration for its handling and analysis.

Solubility Profile

The solubility of 1-(4-chlorophenyl)-1,3-dimethylurea is a critical parameter influencing its bioavailability, environmental mobility, and formulation.

Water Solubility

Monuron exhibits low solubility in water.

TemperatureSolubilitySource(s)
25 °C230 mg/L[7]

The limited water solubility is a key factor in its persistence in soil and its potential for runoff into aquatic systems.

Solubility in Organic Solvents

Monuron displays a range of solubilities in various organic solvents, a reflection of the interplay between its polar urea group and nonpolar chlorophenyl ring.

| Solvent | Temperature | Solubility | Source(s) | |---|---|---| | Acetone | 27 °C | 52,000 ppm (5.2 g/100mL) |[7] | | Benzene | 27 °C | 2,900 ppm (0.29 g/100mL) |[7] | | Methanol | Not Specified | Moderately soluble |[7] | | Ethanol | Not Specified | Moderately soluble |[7] | | Hydrocarbon Solvents | Not Specified | Practically insoluble |[7] |

The higher solubility in polar aprotic solvents like acetone compared to nonpolar hydrocarbons such as benzene highlights the importance of the urea group's ability to engage in dipole-dipole interactions. Its moderate solubility in alcohols like methanol and ethanol is due to the potential for hydrogen bonding with the solvent.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for measuring the key parameters of 1-(4-chlorophenyl)-1,3-dimethylurea.

Water Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

Column Elution Method (for solubilities below 10⁻² g/L):

This method is suitable for substances with low solubility.

Caption: Workflow for the Shake-Flask Method for LogP Determination.

High-Performance Liquid Chromatography (HPLC) Method (OECD 117):

This is a faster, indirect method for estimating LogP.

Caption: Workflow for the HPLC Method for LogP Determination.

Trustworthiness of Protocols: Both methods, when properly validated, provide reliable LogP values. The Shake-Flask method is considered the "gold standard" due to its direct measurement of partitioning. The HPLC method offers high throughput and is particularly useful for screening large numbers of compounds, with its accuracy being dependent on the quality of the calibration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For Monuron, which has a urea functional group, the pKa would relate to the protonation of one of the nitrogen atoms.

Potentiometric Titration:

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Caption: Workflow for Potentiometric Titration for pKa Determination.

UV-Vis Spectrophotometry:

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

Caption: Workflow for UV-Vis Spectrophotometry for pKa Determination.

Expertise in Method Selection: The choice of method for pKa determination depends on the compound's properties. Potentiometric titration is a direct and robust method, while UV-Vis spectrophotometry is highly sensitive but requires a chromophore that changes with protonation state.

Conclusion

The physicochemical properties and solubility of 1-(4-chlorophenyl)-1,3-dimethylurea are fundamental to understanding its behavior and potential applications. This guide has provided a detailed overview of these key parameters, grounded in experimental data and established scientific protocols. For researchers and professionals in drug development and environmental science, this information serves as a critical foundation for further investigation, risk assessment, and the design of new chemical entities. The provided experimental workflows, based on authoritative guidelines, offer a self-validating system for the reliable determination of these essential properties.

References

  • Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron. (Date not available). EPA. [Link]

  • Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values. (Date not available). bac-lac.gc.ca. [Link]

  • Monuron | C9H11ClN2O | CID 8800. (Date not available). PubChem - NIH. [Link]

  • 1,3-DIMETHYLUREA. (Date not available). Ataman Kimya. [Link]

  • Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. (2006, September 24). Taylor & Francis. [Link]

  • 1-(4-CHLOROPHENYL)-1,3-DIMETHYLUREA. (Date not available). gsrs. [Link]

  • Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. (2007, October 15). PubMed. [Link]

  • Monuron (IARC Summary & Evaluation, Volume 53, 1991). (1997, November 21). INCHEM. [Link]

  • pKa values bases. (Date not available). Chair of Analytical Chemistry. [Link]

  • Determination of the Dissociation Constants of 16 Active Ingredients in Medicinal Herbs Using a Liquid–Liquid Equilibrium Method. (2021, April 14). MDPI. [Link]

  • Molecular properties affecting the adsorption coefficient of phenylurea herbicides. (2025, August 6). ResearchGate. [Link]

  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (Date not available). (No source name provided). [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. (2022, April 7). Organic Chemistry Data. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). (No source name provided). [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (Date not available). Organic Chemistry Data. [Link]

Sources

Exploratory

Ecotoxicological Profiling of 1-(4-chlorophenyl)-1,3-dimethylurea (Monuron) in Aquatic Ecosystems: Mechanisms, Toxicity, and Standardized Assessment Protocols

Executive Summary 1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a substituted phenylurea herbicide historically utilized for broad-spectrum weed control. From an ecotoxicological perspective, its env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a substituted phenylurea herbicide historically utilized for broad-spectrum weed control. From an ecotoxicological perspective, its environmental significance stems from its persistence, high soil mobility, and profound phytotoxicity to non-target aquatic primary producers[1][2]. This technical whitepaper provides an in-depth analysis of Monuron’s aquatic toxicity profile, elucidating its molecular mechanism of action, comparative species sensitivity, and the self-validating experimental protocols required for robust environmental risk assessment.

Mechanism of Action (MoA): Photosystem II Inhibition

Monuron exerts its toxic effects by specifically disrupting the photosynthetic electron transport chain. As a systemic herbicide, it translocates into the chloroplasts of photoautotrophs and competitively binds to the D1 protein at the plastoquinone (QB) binding niche within the Photosystem II (PSII) complex[3][4].

The Causality of Toxicity: By displacing the native plastoquinone, Monuron physically blocks the electron transfer from the primary quinone acceptor (QA) to QB[4]. This interruption halts the synthesis of ATP and NADPH, which are critical for carbon dioxide fixation. Because the light-harvesting complexes continue to absorb photons, the blockade causes excitation energy to accumulate at the P680 reaction center. This energy overload leads to the generation of highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS induce severe lipid peroxidation, photooxidative damage to thylakoid membranes, and ultimately, rapid cell death[3][4].

MoA Light Light Energy P680 P680 (PSII Core) Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) QA->QB e- transfer ROS ROS Generation & Cell Death QA->ROS Energy overload Cyt Cytochrome b6f QB->Cyt e- transfer Monuron Monuron (Binds D1 Protein) Monuron->QA Blocks e- flow Monuron->QB Displaces QB

Caption: Monuron's disruption of the photosynthetic electron transport chain within Photosystem II.

Aquatic Toxicity Profile

Because Monuron’s molecular target is highly conserved across photoautotrophs, its toxicity profile is heavily skewed toward primary producers (algae and macrophytes). Heterotrophic organisms (invertebrates and fish) lack the PSII complex and therefore experience toxicity only at significantly higher concentrations, typically through secondary mechanisms such as generalized oxidative stress or narcosis.

Quantitative Data Summary

The following table synthesizes key ecotoxicological endpoints for Monuron across different aquatic trophic levels, highlighting the orders-of-magnitude difference in sensitivity between flora and fauna.

Organism GroupSpeciesEndpointValueReference
Primary Producers (Algae)Marine algae1.5-h EC500.09 mg/L (90 ppb)EPA EPCRA[5]
Primary Producers (Algae)Chlorococcum spp.Growth Inhibition0.01 - 0.1 mg/LEPA Review[1]
InvertebratesDaphnia magna48-h EC50106.0 mg/LEPA Review[6]
Vertebrates (Fish)Oncorhynchus mykiss96-h LC5016.3 mg/LEPA Review[6]
Vertebrates (Fish)Lepomis macrochirus12-d NOEC20.0 mg/LEPA Review[6]

Experimental Protocols for Aquatic Toxicity Testing

To ensure scientific trustworthiness and regulatory compliance, toxicity testing must operate as a self-validating system . We detail the core methodologies adapted from OECD guidelines, emphasizing the causality behind experimental design choices.

Tier 1: Algal Growth Inhibition Test (OECD 201)

Rationale: As a PSII inhibitor, Monuron's primary ecological risk is to aquatic flora. Pseudokirchneriella subcapitata is selected due to its rapid exponential growth, allowing for the detection of subtle electron transport disruptions within a 72-hour window. Step-by-Step Protocol:

  • Preparation: Prepare OECD algal test medium. Inoculate with exponentially growing P. subcapitata to achieve an initial cell density of 1×104 cells/mL.

  • Dosing: Prepare a concentrated stock of Monuron in a volatile solvent (e.g., acetone). Spike the solvent into test vessels and allow it to evaporate completely prior to adding the medium. Causality: This prevents solvent toxicity from confounding the herbicidal effects. Test concentrations should bracket the expected EC50 (e.g., 0.01 to 1.0 mg/L).

  • Incubation: Incubate at 21-24°C under continuous illumination (4440-8880 lux) with continuous mechanical shaking to prevent cell sedimentation and ensure optimal gas exchange.

  • Measurement: Quantify biomass at 24, 48, and 72 hours using a fluorometer (measuring in vivo chlorophyll-a fluorescence).

  • Self-Validation Criteria: The protocol is validated only if the control cell density increases by a factor of at least 16 within 72 hours, and the coefficient of variation of average specific growth rates in replicates does not exceed 7%.

Tier 2: Daphnia magna Acute Immobilisation Test (OECD 202)

Rationale: Assesses the direct acute toxicity to primary consumers to evaluate food web stability. Step-by-Step Protocol:

  • Organism Selection: Select neonates (<24 hours old) from a healthy, parthenogenetically reproducing culture to minimize genetic and age-related variance.

  • Exposure: Expose groups of 20 daphnids (divided into 4 replicates of 5) to Monuron concentrations ranging from 10 to 150 mg/L in reconstituted water (e.g., ISO 6341 medium).

  • Observation: Record immobilization at 24 and 48 hours. Immobilization is strictly defined as the inability to swim within 15 seconds after gentle agitation.

  • Self-Validation Criteria: Conduct a concurrent reference toxicant test using potassium dichromate. Causality: If the reference EC50 falls outside the historical range (0.6-2.1 mg/L), the culture's sensitivity is compromised, and the Monuron data is voided. Control mortality must not exceed 10%.

Tier 3: Fish Acute Toxicity Test (OECD 203)

Rationale: Evaluates apex aquatic toxicity. Oncorhynchus mykiss (Rainbow trout) is selected for cold-water sensitivity. Step-by-Step Protocol:

  • Acclimation: Acclimate juvenile trout (approx. 1-2 g) to test water conditions (12-15°C) for at least 12 days.

  • Testing: Employ a semi-static or flow-through system to maintain stable Monuron concentrations (10 to 50 mg/L). Use 7 fish per concentration.

  • Monitoring: Monitor mortality and sub-lethal behavioral changes (e.g., loss of equilibrium, hyperventilation) at 2, 24, 48, 72, and 96 hours.

  • Self-Validation Criteria: Control mortality must be ≤1 fish. Analytical verification of Monuron concentrations via HPLC-UV must confirm that exposure levels remained within ±20% of nominal values throughout the test.

Workflow Start Aquatic Toxicity Assessment (Monuron) Tier1 Tier 1: Primary Producers OECD 201 (Algae) Start->Tier1 Tier2 Tier 2: Invertebrates OECD 202 (Daphnia magna) Tier1->Tier2 If EC50 < 1 mg/L Risk Ecological Risk Assessment (PNEC Derivation) Tier1->Risk Tier3 Tier 3: Vertebrates OECD 203 (Teleost Fish) Tier2->Tier3 Determine Food Web Impact Tier2->Risk Tier3->Risk

Caption: Tiered ecotoxicological testing workflow for Monuron risk assessment.

Environmental Fate and Risk Assessment

Monuron's ecological risk is compounded by its environmental fate. It is moderately soluble, highly persistent, and exhibits a high relative mobility factor (RMF) in soil, leading to significant groundwater leaching and surface water runoff[2][7]. In fact, according to OECD Test No. 312 (Leaching in Soil Columns), Monuron is so reliably mobile that it is frequently utilized as the standard reference substance to benchmark the leaching potential of novel agrochemicals[7][8]. Consequently, the intersection of its high mobility and extreme toxicity to primary producers necessitates stringent regulatory oversight in aquatic environments.

References

  • Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron. Environmental Protection Agency (EPA).
  • Monuron's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide. BenchChem.
  • Monuron: A Technical Overview of its Chemical Properties and Mechanism of Action. BenchChem.
  • Environmental Toxicity Data For Chemicals Listed Under EPCRA Section 313. Environmental Protection Agency (EPA).
  • Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals.
  • Unclassified ENV/JM/MONO(2016)6. OECD.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(4-chlorophenyl)-1,3-dimethylurea

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(4-chlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(4-chlorophenyl)-1,3-dimethylurea. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The described protocol is suitable for routine quality control, stability testing, and research applications involving this compound. All validation procedures adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

1-(4-chlorophenyl)-1,3-dimethylurea is a chemical compound with potential applications in various fields, including agriculture and pharmaceutical development. As with any active compound, a reliable analytical method for its quantification is crucial for ensuring product quality, assessing stability, and supporting research and development activities. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of small molecules. This document provides a comprehensive guide to developing and validating an HPLC method for 1-(4-chlorophenyl)-1,3-dimethylurea, grounded in established scientific principles and regulatory standards.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Table 1: Physicochemical Properties of 1-(4-chlorophenyl)-1,3-dimethylurea

PropertyValueSource
Chemical Structure Chemical structure of 1-(4-chlorophenyl)-1,3-dimethylurea[5]
Molecular Formula C₉H₁₁ClN₂O[5]
Molecular Weight 198.65 g/mol [5]
Predicted XlogP 2.9[6]
Solubility Soluble in alcohols like methanol.[7]

Based on its predicted XlogP value, 1-(4-chlorophenyl)-1,3-dimethylurea is a moderately non-polar compound, making it an excellent candidate for reversed-phase chromatography. Its aromatic chlorophenyl group suggests strong UV absorbance, making UV detection a suitable choice.

HPLC Method Development Strategy

The goal is to develop a simple, rapid, and reliable isocratic RP-HPLC method. The strategy is based on the analyte's properties and established chromatographic principles.

Rationale for Initial Conditions
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is a logical starting point for a moderately non-polar analyte. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.[8][9][10][11]

  • Mobile Phase: A simple mixture of methanol and water is chosen for its miscibility, low UV cutoff, and effectiveness in eluting compounds from a C18 column. The initial ratio is determined based on the predicted hydrophobicity of the analyte.

  • Detection Wavelength: The presence of the chlorophenyl group suggests a UV maximum around 240-260 nm. An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.[9]

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow Analyte_Properties Analyte Properties (Structure, logP, Solubility) Initial_Conditions Select Initial Conditions (Column, Mobile Phase, λ) Analyte_Properties->Initial_Conditions Informs Screening_Runs Perform Screening Runs Initial_Conditions->Screening_Runs Evaluate_Chroma Evaluate Chromatography (Retention, Peak Shape, Resolution) Screening_Runs->Evaluate_Chroma Optimization Optimize Parameters (Mobile Phase Ratio, Flow Rate) Evaluate_Chroma->Optimization If not optimal System_Suitability System Suitability Testing Evaluate_Chroma->System_Suitability If optimal Optimization->Screening_Runs Iterate Final_Method Finalized HPLC Method System_Suitability->Final_Method Meets Criteria

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions and Protocol

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument HPLC system with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 20 µL
Run Time 10 minutes
Step-by-Step Protocol for Sample Analysis
  • Mobile Phase Preparation:

    • Measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 1-(4-chlorophenyl)-1,3-dimethylurea reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain 10 mg of 1-(4-chlorophenyl)-1,3-dimethylurea.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Perform five replicate injections of the standard solution to check for system suitability.

    • Inject the sample solutions.

    • Quantify the analyte peak based on the peak area relative to the standard.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Parameters

ParameterAcceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday (Repeatability): ≤ 2.0%Interday (Intermediate Precision): ≤ 2.0%
Robustness % RSD ≤ 2.0% for minor changes in method parameters.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Validation Workflow

MethodValidationWorkflow Optimized_Method Optimized HPLC Method Validation_Protocol Define Validation Protocol (ICH Q2) Optimized_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation Results (Example Data)

Table 4: Linearity Data

Concentration (µg/mL)Peak Area
50451023
75674589
100902145
1251128956
1501354782
0.9998

Table 5: Accuracy and Precision Data

Concentration LevelAccuracy (% Recovery)Precision (% RSD, n=6)
80% (80 µg/mL)99.5%0.8%
100% (100 µg/mL)100.2%0.6%
120% (120 µg/mL)99.8%0.7%

Conclusion

The developed and validated RP-HPLC method for the quantification of 1-(4-chlorophenyl)-1,3-dimethylurea is simple, precise, accurate, and robust. The method is suitable for its intended purpose in quality control and research environments. The isocratic mobile phase and short run time allow for high throughput analysis. Adherence to ICH and USP guidelines ensures the reliability and integrity of the generated data.[1][2][8][12]

References

  • International Journal of Research and Review. (2025).
  • gsrs. 1-(4-CHLOROPHENYL)-1,3-DIMETHYLUREA. Retrieved from [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

  • Hindawi. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Czech Journal of Animal Science. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ChemAnalyst. 1,3-Dimethylurea. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Scribd. HPLC Method for Urea Detection. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Determination of urea in pet feed: assessing the suitability of different analytical techniques using proficiency test data. Retrieved from [Link]

  • Wikipedia. 1,3-Dimethylurea. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA. Retrieved from [Link]

Sources

Application

Application Note: 1-(4-Chlorophenyl)-1,3-dimethylurea (Monuron) as a Reference Standard in Herbicide Assays

Executive Summary 1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a broad-spectrum phenylurea herbicide. Due to its historical widespread use and environmental persistence, it is frequently monitored i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a broad-spectrum phenylurea herbicide. Due to its historical widespread use and environmental persistence, it is frequently monitored in agricultural runoff, surface water, and drinking water[1][2]. In modern analytical chemistry, Monuron serves as a critical reference standard for the development and validation of multi-residue pesticide screening methods. This technical guide details the mechanistic biology of Monuron, the causality behind its extraction chemistry, and a self-validating High-Performance Liquid Chromatography (HPLC) protocol for its precise quantification.

Biological Context: Photosystem II Inhibition

To utilize Monuron effectively as a reference standard in biological or environmental assays, one must understand its mechanism of action. Monuron exerts its phytotoxic effects by disrupting photosynthesis[2]. Specifically, it acts as a potent inhibitor of the Photosystem II (PSII) complex.

Mechanistic Causality: Monuron structurally mimics plastoquinone. It competitively binds to the D1 protein at the QB​ binding site within the PSII reaction center. By occupying this site, Monuron blocks the electron transfer from the primary electron acceptor (plastoquinone A, QA​ ) to the secondary electron acceptor (plastoquinone B, QB​ ). This blockade halts the photosynthetic electron transport chain, causing an accumulation of reactive oxygen species (ROS) that ultimately destroys the plant cell membranes[2].

PSII_Inhibition Light Light Energy P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo Electron Transfer QA Plastoquinone A (QA) Pheo->QA Electron Transfer QB Plastoquinone B (QB) QA->QB Blocked Monuron Monuron (Inhibitor) Monuron->QA Competes for QB site

Monuron mechanism of action: Competitive inhibition of plastoquinone at the PSII reaction center.

Analytical Strategy: Why HPLC-UV?

Phenylurea herbicides, including Monuron, are thermally labile. When subjected to the high temperatures of Gas Chromatography (GC) injection ports, they frequently degrade into corresponding isocyanates and amines, compromising quantitative accuracy. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for Monuron analysis[3].

The chlorophenyl ring in Monuron provides a strong, distinct UV absorbance maximum at 244 nm. Monitoring at 244 nm rather than lower wavelengths (e.g., 210 nm) is a deliberate choice: it maximizes the signal-to-noise ratio by avoiding the background absorbance of organic mobile phases and dissolved oxygen, ensuring high specificity for the target analyte[1][4].

Experimental Protocol: Solid-Phase Extraction and HPLC-UV

This protocol outlines a self-validating system for the extraction and quantification of Monuron from water samples. Every step is designed with internal checks to guarantee data integrity.

Reagents and Standard Preparation
  • Primary Reference Standard: Dissolve 10.0 mg of high-purity Monuron reference standard in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Working Standards: Dilute the stock solution with the mobile phase to create a 5-point calibration curve ranging from 5 µg/L to 500 µg/L[3].

Solid-Phase Extraction (SPE) Workflow

Environmental water samples contain trace levels of Monuron (often sub-µg/L) alongside complex matrix interferences. SPE is mandatory to preconcentrate the analyte and remove these interferences[1][3].

  • Sample Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter.

    • Causality: Removes suspended particulate matter that would otherwise clog the SPE frit or the analytical HPLC column.

  • Cartridge Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed immediately by 5 mL of HPLC-grade water. Do not let the cartridge dry[1].

    • Causality: Methanol solvates the bonded C18 alkyl chains, opening them to interact with the analyte. The subsequent water wash equilibrates the sorbent to match the aqueous sample matrix, preventing analyte breakthrough.

  • Sample Loading: Pass the filtered sample through the cartridge at a controlled flow rate of 5–10 mL/min[1].

    • Causality: A strictly controlled flow rate ensures sufficient residence time for the hydrophobic Monuron molecules to partition into the C18 stationary phase.

  • Cartridge Washing: Wash with 5 mL of HPLC-grade water.

    • Causality: Elutes highly polar matrix components (e.g., salts, humic acids) that lack affinity for the C18 phase.

  • Drying: Dry the cartridge under vacuum for 10 minutes[1].

    • Causality: Residual water can cause peak broadening during HPLC analysis and prevents efficient elution if the elution solvent is immiscible.

  • Elution & Reconstitution: Elute Monuron with 2 x 3 mL of acetonitrile. Evaporate to dryness under a gentle nitrogen stream at 40°C, then reconstitute in 1.0 mL of the HPLC mobile phase[1].

SPE_Workflow Sample Water Sample Filtration Condition SPE Conditioning (MeOH -> H2O) Sample->Condition Load Sample Loading (5-10 mL/min) Condition->Load Wash Cartridge Wash (HPLC H2O) Load->Wash Elute Elution (Acetonitrile) Wash->Elute Recon Reconstitution Elute->Recon HPLC HPLC-UV Analysis Recon->HPLC

SPE-HPLC analytical workflow for the extraction and quantification of Monuron in water samples.

HPLC-UV Conditions
  • Column: C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase: Isocratic mixture of Methanol:Water (55:45, v/v)[1][4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 244 nm[1][4].

System Validation & Quality Control (Self-Validating Steps)

To ensure absolute trustworthiness, the protocol operates as a self-validating system. Every analytical batch must incorporate the following checks:

  • Procedural Blank: Run a sample of pure HPLC water through the entire SPE and HPLC process. Validation: Confirms the absence of carryover or reagent contamination.

  • Continuing Calibration Verification (CCV): Inject a mid-level standard (e.g., 50 µg/L) every 10 samples. Validation: Ensures instrument drift remains within ±5% of the initial calibration curve.

  • Matrix Spike Recovery: Spike a known concentration of Monuron into a duplicate water sample prior to SPE. Validation: Calculates the exact extraction efficiency. Acceptable recovery must fall between 85% and 110%[5].

Quantitative Assay Performance

The table below summarizes the expected quantitative performance metrics for Monuron analysis using the described SPE-HPLC-UV methodology, synthesized from validated environmental studies[1][3][4][5].

Analytical ParameterExpected Value RangeSignificance
Limit of Detection (LOD) 0.05 – 0.82 µg/LDefines the lowest concentration of Monuron that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 2.5 µg/LThe lowest concentration at which Monuron can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 5 – 500 µg/LThe concentration interval over which the UV detector response is directly proportional to Monuron concentration.
Extraction Recovery 85.2% – 103.2%Validates the efficiency of the C18 SPE cartridge in capturing and releasing the analyte.
Relative Standard Deviation (RSD) < 5.0%Demonstrates the high repeatability and precision of the self-validating workflow.

References

  • High-Performance Liquid Chromatography Column Switching Applied to the Trace Determination of Herbicides in Environmental and Drinking Water Samples. Oxford Academic. Available at:[Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at:[Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Available at:[Link]

  • Phenylurea Herbicides. ResearchGate. Available at:[Link]

Sources

Method

Application Note: In Vitro Photosynthesis Inhibition Assay Using 1-(4-Chlorophenyl)-1,3-Dimethylurea (Monuron)

Introduction & Mechanistic Overview Monuron (1-(4-chlorophenyl)-1,3-dimethylurea) is a potent phenylurea herbicide that exerts its phytotoxic effects by disrupting the photosynthetic electron transport chain within Photo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Monuron (1-(4-chlorophenyl)-1,3-dimethylurea) is a potent phenylurea herbicide that exerts its phytotoxic effects by disrupting the photosynthetic electron transport chain within Photosystem II (PSII)[1]. The core mechanism of action relies on Monuron acting as a competitive inhibitor at the QB​ binding niche on the D1 protein of the PSII reaction center[1].

Under standard photosynthetic conditions, light energy excites the P680 chlorophyll molecule, initiating a cascade where electrons are transferred to pheophytin, then to the tightly bound primary plastoquinone ( QA​ ), and finally to the secondary, exchangeable plastoquinone ( QB​ )[1]. Monuron shares structural affinity with the QB​ pocket; by occupying this site non-covalently, it physically blocks the binding of native plastoquinone, thereby arresting electron flow from QA​ to QB​ [1]. This interruption halts the synthesis of ATP and NADPH and triggers the formation of reactive oxygen species, leading to photooxidative damage.

PSII_Pathway Light Light Energy P680 P680 (PSII Core) Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (Q_A) Pheo->QA e- QB Plastoquinone B (Q_B) QA->QB e- DCPIP DCPIP (Artificial Acceptor) QB->DCPIP e- (in vitro) Monuron Monuron (Inhibitor) Monuron->QA Blocks e- flow Monuron->QB Displaces

Diagram 1: Photosystem II electron transport chain and competitive inhibition by Monuron.

Assay Principle: The Hill Reaction

To quantitatively evaluate the inhibitory kinetics of Monuron, the in vitro Hill reaction is utilized[2]. This assay measures the light-dependent transfer of electrons by isolated chloroplasts using an artificial electron acceptor, effectively isolating the light reactions from the Calvin cycle[3]. We utilize 2,6-dichlorophenolindophenol (DCPIP), a well-characterized redox indicator that takes the place of endogenous NADP+ [2][4].

Causality Check: Why use DCPIP? In its oxidized state, DCPIP exhibits a strong blue color with a peak absorbance at 600–605 nm[4]. Upon reduction by the PSII electron transport chain, it becomes colorless ( DCPIPH2​ )[3][5]. By spectrophotometrically tracking the decay of absorbance at 600 nm, researchers can directly quantify the rate of PSII electron transport. The introduction of Monuron will dose-dependently prevent the reduction of DCPIP, preserving the blue color[2].

Materials and Reagents

  • Biological Source: Fresh spinach (Spinacia oleracea) leaves.

  • Breaking Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 5 mM MgCl2​ .

    • Causality: Sorbitol maintains an osmotic potential identical to the intact leaf, preventing osmotic lysis of the organelles[5]. Mg2+ is critical for preserving the stacked structure of thylakoid grana, which is required for optimal PSII activity[5].

  • Resuspension Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2​ [5].

  • DCPIP Solution: 1 mM DCPIP in distilled water (Prepare fresh, protect from light)[4].

  • Monuron Stock: 10 mM in Dimethyl Sulfoxide (DMSO). Serial dilutions prepared in DMSO.

  • Equipment: Refrigerated centrifuge, UV-Vis spectrophotometer, 100W halogen lamp (approx. 500 µmol photons m−2s−1 ).

Step-by-Step Experimental Protocol

Note: All isolation steps MUST be performed at 4°C or on ice to minimize endogenous protease activity and preserve PSII complex integrity[5].

Part A: Thylakoid Membrane Isolation
  • Wash 50 g of fresh spinach leaves, remove midribs, and chill at 4°C for 30 minutes.

  • Homogenize the leaves in 150 mL of ice-cold Breaking Buffer using a blender with 3 short bursts (3 seconds each).

    • Causality: Short bursts prevent mechanical shearing of the thylakoid membranes and minimize heat generation.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker to remove unbroken cells[6].

  • Centrifuge the filtrate at 1,000 × g for 3 minutes at 4°C. Discard the pellet.

  • Centrifuge the supernatant at 3,000 × g for 10 minutes at 4°C to pellet the thylakoids[3].

  • Discard the supernatant. Gently resuspend the green pellet in 2 mL of ice-cold Resuspension Buffer using a soft paintbrush[5]. Keep strictly on ice and in the dark.

Part B: Chlorophyll Quantification (Arnon's Method)

Causality: Standardizing the assay by chlorophyll concentration ensures that the electron transport rate is normalized across different biological replicates.

  • Add 10 µL of the thylakoid suspension to 990 µL of 80% (v/v) aqueous acetone.

  • Vortex and centrifuge at 10,000 × g for 2 minutes to pellet precipitated proteins.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm against an 80% acetone blank.

  • Calculate total chlorophyll concentration: TotalChl(μg/mL)=20.2×A645​+8.02×A663​ .

  • Dilute the thylakoid stock with Resuspension Buffer to a final working concentration of 100 µg Chl/mL.

Part C: DCPIP Photoreduction Assay (Self-Validating System)

To ensure trustworthiness, this protocol incorporates strict internal controls. A "Dark Control" validates that DCPIP reduction is entirely driven by photochemical reactions[2][6]. A "No-Thylakoid Control" ensures the Monuron/DMSO matrix does not spontaneously bleach the dye.

  • Prepare the reaction mixtures in clear glass cuvettes (1 mL final volume):

    • 800 µL Resuspension Buffer

    • 100 µL DCPIP (Final concentration: 100 µM)

    • 10 µL Monuron dilution (Final DMSO 1% to prevent membrane toxicity).

    • 90 µL Thylakoid suspension (Final Chl: 9 µg/mL).

  • Record the initial absorbance at 600 nm ( Ainitial​ ).

  • Illuminate the cuvettes using the light source at a fixed distance for exactly 2 minutes. Crucial: Place a clear water-filled beaker between the light and cuvettes to act as a heat sink, preventing thermal degradation of PSII[6].

  • Immediately measure the absorbance at 600 nm ( Afinal​ ).

  • Calculate the specific activity: μmol DCPIP reduced /(mg Chl ⋅hr) using the extinction coefficient of DCPIP ( ϵ=21mM−1cm−1 at pH 7.8).

Workflow Step1 1. Spinach Homogenization (Ice-cold Buffer, pH 7.8) Step2 2. Differential Centrifugation (Isolate Thylakoid Pellet) Step1->Step2 Step3 3. Chlorophyll Quantification (Arnon's Method) Step2->Step3 Step4 4. Reaction Assembly (Thylakoids + DCPIP + Monuron) Step3->Step4 Step5 5. Illumination (2 mins, controlled light + heat sink) Step4->Step5 Step6 6. Spectrophotometry (Measure Absorbance at 600 nm) Step5->Step6

Diagram 2: Step-by-step workflow for the in vitro thylakoid isolation and Hill reaction.

Quantitative Data Presentation

The following table illustrates representative quantitative data for determining the IC50​ of Monuron using the protocol described above. The rate is derived from the ΔA600​ over the 2-minute illumination period.

Monuron Concentration (µM) A600​ (Initial) A600​ (Final, 2 min) ΔA600​ DCPIP Reduction Rate (µmol/mg Chl/hr)% Inhibition
0 (Vehicle Control)0.8500.2500.60095.20.0
0.10.8500.3100.54085.710.0
1.00.8500.5200.33052.445.0
10.00.8500.7600.09014.385.0
100.00.8500.8400.0101.698.3
Dark Control (0 µM) 0.8500.8480.0020.3N/A

Interpretation: The data demonstrates a dose-dependent decrease in the DCPIP reduction rate, confirming Monuron's efficacy as a PSII electron transport inhibitor. The negligible rate in the Dark Control confirms the self-validating integrity of the photochemical assay.

References

  • BenchChem. "Monuron's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide." BenchChem. 1

  • MDPI. "Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones." Molecules. 4

  • OpenWetWare. "BISC110/F12: Series 3 Experiment 9 Hill Reaction." OpenWetWare. 5

  • NIH PMC. "Fluorescent carbon-dots enhance light harvesting and photosynthesis by overexpressing PsbP and PsiK genes." Journal of Nanobiotechnology. 3

  • OCR. "170051-the-hill-reaction-activity.docx" Oxford Cambridge and RSA Examinations. 2

  • OCR. "A Level Biology A Lesson Element Teachers' Instructions (The Hill Reaction)." Oxford Cambridge and RSA Examinations. 6

Sources

Application

Advanced Sample Preparation and UHPLC-MS/MS Quantification Protocols for 1-(4-Chlorophenyl)-1,3-dimethylurea (Monuron)

Overview & Analytical Rationale 1-(4-chlorophenyl)-1,3-dimethylurea, universally known as Monuron, is a broad-spectrum phenylurea herbicide utilized in agricultural and commercial weed control. The accurate trace-level q...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Analytical Rationale

1-(4-chlorophenyl)-1,3-dimethylurea, universally known as Monuron, is a broad-spectrum phenylurea herbicide utilized in agricultural and commercial weed control. The accurate trace-level quantification of Monuron in environmental and biological matrices presents unique analytical challenges.

Historically, gas chromatography (GC) was utilized for pesticide screening; however, phenylurea herbicides are highly susceptible to thermal degradation in GC inlets, typically breaking down into their corresponding aniline derivatives[1]. Consequently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been established as the gold standard for Monuron analysis, offering superior specificity and bypassing the need for complex derivatization steps[2].

This application note details a comprehensive, self-validating analytical workflow. It provides dual sample preparation pathways—Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS approach for solid matrices—culminating in highly sensitive UHPLC-MS/MS quantification.

Experimental Workflow

Workflow Start Monuron Sample Collection Water Aqueous Matrices (e.g., Ground/Surface Water) Start->Water Solid Solid Matrices (e.g., Soil, Crops) Start->Solid SPE Solid-Phase Extraction (SPE) HLB Polymeric Sorbent Water->SPE QuEChERS QuEChERS Extraction Acetonitrile + Citrate Salts Solid->QuEChERS Elution Reconstitution 95:5 Water:MeOH SPE->Elution CleanUp dSPE Clean-up PSA / C18 / MgSO4 QuEChERS->CleanUp CleanUp->Elution LCMS UHPLC-MS/MS Analysis ESI(+) MRM Mode Elution->LCMS Data Data Processing & Quantification LCMS->Data

Dual-pathway sample preparation workflow for Monuron LC-MS/MS analysis.

Experimental Causality: The "Why" Behind the Method

To ensure maximum recovery and reproducibility, every step in this protocol is driven by the specific physicochemical properties of Monuron ( MW=198.65 g/mol , logKow​≈1.94 ).

  • Sorbent Selection for Water (SPE): Monuron is a semi-polar compound. Traditional silica-based C18 sorbents are prone to dewetting if accidentally dried during the loading phase, leading to catastrophic recovery losses. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which maintains phase contact even when dry, ensuring robust retention of Monuron from large-volume aqueous samples[3].

  • Extraction Chemistry for Solids (QuEChERS): For solid matrices, the original unbuffered QuEChERS method can lead to poor recoveries for pH-sensitive analytes. By employing a citrate-buffered system (maintaining pH 5.0–5.5), we optimize the partitioning of Monuron into the acetonitrile layer while simultaneously precipitating polar matrix interferences (e.g., sugars, organic acids)[4][5].

  • Ionization Dynamics (ESI+): Positive Electrospray Ionization (ESI+) is highly efficient for Monuron because the urea nitrogen atoms readily accept a proton, forming a stable [M+H]+ precursor ion at m/z 199.1[2].

Step-by-Step Sample Preparation Protocols

Protocol A: Solid-Phase Extraction (SPE) for Environmental Water

Designed for ground, surface, and drinking water.

  • Sample Pre-treatment: Filter 250 mL of the water sample through a 0.45 µm nylon membrane to remove particulate matter. Adjust the pH to 3.0 using 10% formic acid to stabilize the analyte and improve sorbent interaction[3].

  • Internal Standardization: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Diuron-d6 at 1 µg/mL) to act as a surrogate for recovery correction[6].

  • Cartridge Conditioning: Mount a 200 mg Oasis HLB cartridge on a vacuum manifold. Condition with 5 mL of LC-MS grade Methanol, followed immediately by 5 mL of LC-MS grade water. Critical: Do not let the cartridge dry out after the water wash.

  • Sample Loading: Pass the 250 mL pre-treated sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing & Drying: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences. Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute Monuron using 5 mL of a Methanol/Ethyl Acetate mixture (70:30, v/v) into a clean glass tube[3].

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (95:5 Water:Methanol). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol B: Modified QuEChERS for Solid/Agricultural Matrices

Designed for soil, cereals, and crop samples.

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of LC-MS grade Acetonitrile and 100 µL of internal standard[4].

  • Partitioning: Add pre-weighed QuEChERS citrate buffer salts (4 g MgSO4​ , 1 g NaCl , 1 g Sodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously in an automated axial extractor for 5 minutes to induce liquid-liquid partitioning[4].

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • dSPE Clean-up: Transfer 1 mL of the upper acetonitrile layer into a 2 mL dispersive SPE (dSPE) tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent. Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Final Dilution: Transfer 200 µL of the purified supernatant and dilute with 800 µL of LC-MS grade water. Rationale: Injecting 100% acetonitrile into a highly aqueous LC gradient causes severe peak splitting for early-eluting polar compounds. Aqueous dilution focuses the analyte band at the head of the column.

UHPLC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and rapid run times.

Table 1: UHPLC Chromatographic Parameters

ParameterSpecification
Analytical Column Reversed-phase C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0-1 min: 5% B 1-6 min: 5% 95% B 6-8 min: 95% B 8-8.1 min: 95% 5% B 8.1-10 min: 5% B (Equilibration)

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. During collision-induced dissociation (CID), the precursor [M+H]+ undergoes cleavage of the urea bond, yielding a highly stable dimethylamine-derived product ion at m/z 72.1[2][7].

Table 2: Triple Quadrupole MS/MS Parameters (ESI+)

ParameterValue / Setting
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Precursor Ion ( [M+H]+ ) 199.1 m/z
Quantifier Product Ion 72.1 m/z (Collision Energy: 15 eV)
Qualifier Product Ion 46.1 m/z (Collision Energy: 25 eV)

Self-Validating System: QA/QC & Expected Data

To guarantee scientific integrity and trustworthiness, the protocol must operate as a self-validating system. The following Quality Assurance/Quality Control (QA/QC) metrics must be met for a batch to be considered valid:

  • System Suitability Test (SST): A mid-level solvent standard must be injected prior to the batch. The retention time must not deviate by more than ±0.1 minutes from the established method, and the signal-to-noise (S/N) ratio for the LOQ standard must be ≥10 .

  • Procedural Blanks: A blank matrix (e.g., LC-MS grade water or blank soil) must be processed alongside samples. Monuron signals in the blank must be <30% of the LOQ to rule out carryover.

  • Matrix-Matched Calibration: Due to the inherent risk of ion suppression or enhancement in the ESI source from co-extracted matrix components, calibration curves must be constructed using matrix-matched standards[4].

Table 3: Expected Method Validation Metrics

Validation MetricAqueous Matrices (SPE)Solid Matrices (QuEChERS)
Linear Dynamic Range 1.0 – 1000 ng/L5.0 – 500 µg/kg
Correlation Coefficient ( R2 ) >0.995 >0.990
Mean Recovery 85% – 110%80% – 105%
Precision (RSD, n=6) <5.0% <8.0%
Limit of Detection (LOD) 0.5 ng/L1.0 µg/kg
Limit of Quantification (LOQ) 2.0 ng/L5.0 µg/kg

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase gradients for 1-(4-chlorophenyl)-1,3-dimethylurea chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 1-(4-chlorophenyl)-1,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1-(4-chlorophenyl)-1,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase gradients and troubleshooting common analytical challenges. Our approach is rooted in fundamental chromatographic principles to empower you to make informed, data-driven decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-chlorophenyl)-1,3-dimethylurea and what are its key analytical considerations?

1-(4-chlorophenyl)-1,3-dimethylurea is a phenylurea compound.[1] Phenylurea compounds are widely used in agriculture as selective herbicides, and their analysis is crucial for environmental monitoring and food safety.[2][3] From a chromatographic perspective, its structure presents several key considerations:

  • Polarity: The urea functional group imparts a degree of polarity, while the chlorophenyl ring provides hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Potential for Secondary Interactions: The urea moiety contains nitrogen atoms that can interact with active sites (residual silanols) on silica-based stationary phases, potentially leading to peak tailing.[4][5]

  • Thermal Instability: Phenylurea compounds can be thermally unstable, making High-Performance Liquid Chromatography (HPLC) a more suitable analytical technique than Gas Chromatography (GC), which often requires high temperatures that can cause degradation.[2]

A summary of its key physicochemical properties is provided below.

PropertyValue
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
Common Names Monolinuron (for the specified structure, though often analyzed alongside similar compounds like Chlortoluron)
Predicted XlogP 2.9 (Indicates moderate hydrophobicity)[6]
Solubility Soluble in organic solvents like acetonitrile and methanol.
Q2: What is a recommended starting point for a mobile phase gradient and column selection?

For initial method development, a generic "scouting" gradient on a C18 column is the most effective starting point.[7] This approach allows you to quickly determine the approximate elution conditions for the analyte.

  • Column: A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of analysis and provides a robust starting point.[8][9][10]

  • Mobile Phase A (Aqueous): HPLC-grade water with an acid modifier. 0.1% Formic Acid or 0.1% Phosphoric Acid is recommended to control the pH and improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[11][12]

  • Mobile Phase B (Organic): Acetonitrile is the most common and effective organic modifier for phenylurea herbicides due to its low viscosity and UV transparency.[8][9][13] Methanol can be an alternative and may offer different selectivity.[5]

  • Initial Scouting Gradient: A broad linear gradient, such as 5% to 95% Acetonitrile over 15-20 minutes, is an excellent starting point to visualize the entire elution profile of the sample.[7]

Q3: Why is controlling the mobile phase pH so critical for this analysis?

Mobile phase pH is one of the most powerful tools for controlling retention time, selectivity, and peak shape in reversed-phase HPLC, especially for compounds with ionizable groups.[14][15] For 1-(4-chlorophenyl)-1,3-dimethylurea, while the urea group itself is weakly basic, controlling pH is vital for two main reasons:

  • Suppressing Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) which can become deprotonated (Si-O⁻) at pH values above approximately 3.5.[5] These negatively charged sites can cause secondary ionic interactions with the analyte, leading to significant peak tailing.[4] Maintaining a low pH (e.g., pH 2.5-3.5) keeps the silanols in their neutral form, minimizing these undesirable interactions and resulting in sharper, more symmetrical peaks.

  • Ensuring Consistent Analyte Ionization: By keeping the mobile phase pH at least 1.5-2 units away from the analyte's pKa, you ensure it exists in a single, consistent ionic state, which leads to stable retention times and robust methods.[15][16]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic, question-driven approach to resolving common chromatographic issues encountered during the analysis of 1-(4-chlorophenyl)-1,3-dimethylurea.

Problem Area 1: Poor Peak Shape

Poor peak shape is a clear indicator that the chromatographic conditions are suboptimal. The diagram below outlines a decision-making process for troubleshooting these issues.

G Start Observe Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Silanol Cause: Silanol Interaction / pH Issue Solution: Lower mobile phase pH (2.5-3.5) with 0.1% acid. Increase buffer strength. Tailing->Silanol Yes Split Split or Shoulder Peak? Fronting->Split No Overload Cause: Mass Overload Solution: Dilute sample. Inject smaller volume. Fronting->Overload Yes SolventEffect Cause: Sample Solvent Mismatch Solution: Dissolve sample in initial mobile phase. Split->SolventEffect Yes ColumnVoid Cause: Column Void / Damage Solution: Reverse flush column (if permissible). Replace column. Split->ColumnVoid Contamination Cause: Column Contamination Solution: Flush column with strong solvent. Use a guard column. Silanol->Contamination End Symmetrical Peak Achieved Contamination->End Temp Cause: Temperature Mismatch Solution: Thermostat column. Pre-heat mobile phase if necessary. Overload->Temp Temp->End SolventEffect->End ColumnVoid->End

Caption: Troubleshooting decision tree for peak shape problems.

Q: My analyte peak is tailing. What are the most common causes and solutions?

Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: As discussed in the FAQ, residual silanols are a primary cause of tailing for compounds with basic moieties.

    • Solution: Ensure your mobile phase has an acidic modifier (e.g., 0.1% formic or phosphoric acid) to maintain a pH between 2.5 and 3.5.[14] If tailing persists, consider increasing the buffer concentration slightly (e.g., from 10mM to 20mM), as this can help mask residual silanol activity.[4]

  • Cause 2: Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Implement a robust column wash step at the end of your gradient (e.g., holding at 95-100% organic solvent for several minutes).[7] Regularly flush the column and always use a guard column to protect the analytical column from strongly adsorbed sample components.[4][17]

Q: My peak is fronting. What does this typically indicate?

Peak fronting is less common than tailing and usually points to two main issues:

  • Cause 1: Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.

    • Solution: Dilute your sample or reduce the injection volume.[18] A good practice is to inject a 1:10 and 1:100 dilution of your sample to see if the peak shape improves, which would confirm overload.

  • Cause 2: Inappropriate Sample Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it will not properly focus on the head of the column.

    • Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[16][19]

Problem Area 2: Poor Resolution and Gradient Optimization

Achieving adequate resolution between the target analyte and any impurities or degradation products is the primary goal of method development. Gradient elution, where the mobile phase composition is changed over time, is essential for analyzing samples with components of varying polarity.[7][20]

Q: How do I systematically optimize my gradient to improve resolution?

A systematic approach is key. Don't rely on random trial and error. The workflow below illustrates a logical progression from a scouting run to a final, optimized method.

G Scout Step 1: Perform Scouting Gradient (e.g., 5-95% B over 20 min) Identify Step 2: Identify Elution %B Determine %B where analyte elutes. Scout->Identify Design Step 3: Design Focused Gradient Create a shallower slope around the elution %B. Identify->Design Refine Step 4: Refine and Validate Adjust slope, flow rate, and temperature. Perform system suitability. Design->Refine Final Optimized Method Refine->Final

Caption: Workflow for systematic HPLC gradient optimization.

The key to improving resolution is to "stretch out" the part of the gradient where your compounds of interest elute.[21] By reducing the rate of change in the organic solvent percentage (%B/min) during elution, you give the analytes more time to interact with the stationary phase, leading to better separation.

ParameterScouting GradientOptimized GradientRationale for Change
Time (min) % Acetonitrile % Acetonitrile
0.01010Initial hold for column equilibration.
2.01010
17.09555Shallow Gradient: The slope is reduced significantly around the analyte's elution point (assumed to be ~45% ACN) to increase resolution.
20.09595Rapid ramp to wash the column of strongly retained components.
25.01010Re-equilibration for the next injection.
Q: I've made the gradient shallower, but two peaks are still co-eluting. What other parameters can I change?

If adjusting the gradient slope is insufficient, you must alter the fundamental selectivity (α) of the separation.[14]

  • Change the Organic Modifier: Switching from acetonitrile to methanol is a powerful way to alter selectivity. Methanol is a protic solvent and will have different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile.[5] This can change the elution order of closely eluting peaks.

  • Adjust the pH: Even small changes in pH can alter the retention of ionizable impurities, potentially resolving them from the main analyte peak.[15][22] Try adjusting the pH by ±0.5 units to see the effect on selectivity.

  • Change the Stationary Phase: If mobile phase adjustments fail, the interaction with the stationary phase is the next target. Switching from a standard C18 to a Phenyl-Hexyl column can introduce pi-pi interactions, which can be highly effective for separating aromatic compounds like 1-(4-chlorophenyl)-1,3-dimethylurea.[5]

Experimental Protocols

Protocol 1: Developing an Initial Scouting Gradient

This protocol establishes the baseline chromatographic behavior of 1-(4-chlorophenyl)-1,3-dimethylurea.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8][9]

    • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.[12]

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 245 nm.[8]

  • Gradient Program:

    • Set up a linear gradient from 10% to 95% mobile phase B over 15 minutes.

    • Include a 3-minute wash at 95% B.

    • Include a 5-minute re-equilibration period at 10% B before the next injection.

  • Sample Preparation:

    • Prepare a 10 µg/mL stock solution of 1-(4-chlorophenyl)-1,3-dimethylurea in acetonitrile.

    • Dilute this stock solution with the initial mobile phase (90:10 Water:Acetonitrile) to a working concentration of 1 µg/mL.

  • Execution and Analysis:

    • Inject 10 µL of the working standard.

    • Record the chromatogram and determine the retention time (t_R) of the analyte.

    • Calculate the percentage of acetonitrile (%B) at which the analyte elutes. This will be the target for optimization.

Protocol 2: Focused Gradient Optimization

This protocol uses the data from the scouting run to improve resolution.

  • System Preparation:

    • Use the same system and mobile phases as in Protocol 1.

  • New Gradient Design:

    • Let's assume the analyte eluted at 8 minutes in the scouting run, which corresponds to approximately 57% B.

    • Design a new, shallower gradient centered around this value. For example, a slope of 2-5% B per minute is a good starting point for optimization.

    • Example Optimized Gradient:

      • 0-2 min: Hold at 40% B (Isocratic hold slightly below elution %B).

      • 2-12 min: Linear gradient from 40% to 60% B (This is a shallow 2% B/min slope).

      • 12-14 min: Ramp to 95% B (Column wash).

      • 14-17 min: Hold at 95% B.

      • 17-18 min: Return to 40% B.

      • 18-25 min: Re-equilibrate at 40% B.

  • Execution and Analysis:

    • Inject the same sample as in Protocol 1.

    • Compare the resolution between the analyte and any adjacent impurities to the scouting run.

    • Further refine the gradient slope, temperature, or organic modifier as needed to achieve the desired separation.

References

  • BenchChem. (2025).
  • Phenomenex. (2025).
  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • PubMed. (n.d.). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron.
  • PubMed. (2000).
  • Agilent. (n.d.).
  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Welch Materials. (2025).
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Agilent. (n.d.). Chromatographic Troubleshooting Peak Shape Problem.
  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A.
  • Semantic Scholar. (n.d.). Phototransformation of three herbicides: chlorbufam, isoproturon, and chlorotoluron.
  • Environmental Science Center. (n.d.). Analytical Methods.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Effect of the apparent pH of the mobile phase on the retention behavior....
  • ACS Publications. (2000).
  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • ResearchGate. (2025). Degradation of chlortoluron in water disinfection processes: A kinetic study.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Industry News. (2023).
  • MDPI. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution.
  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • BenchChem. (2025). Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • GSRS. (n.d.). 1-(4-CHLOROPHENYL)-1,3-DIMETHYLUREA.
  • Oxford Academic. (n.d.).
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis....
  • BOC Sciences. (n.d.). 1,3-DIMETHYLUREA.
  • Wikipedia. (n.d.). Chlortoluron.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • PubMed. (2000).
  • BenchChem. (2025). Mass Spectrometry Analysis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • Cureus. (2024).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Phytotoxicity and Mechanisms of Monuron vs. Diuron in Agricultural Crops

Executive Summary Understanding the nuanced differences between structurally similar agrochemicals is critical for developing selective herbicides and managing crop rotation risks. This guide provides an objective, data-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the nuanced differences between structurally similar agrochemicals is critical for developing selective herbicides and managing crop rotation risks. This guide provides an objective, data-driven comparison of two substituted phenylurea herbicides: 1-(4-chlorophenyl)-1,3-dimethylurea (monuron) and 3-(3,4-dichlorophenyl)-1,1-dimethylurea (diuron) . By analyzing their mechanisms of action, physicochemical properties, and differential metabolism in crops, this document equips researchers and drug development professionals with the foundational causality needed for advanced phytotoxicity assessments.

Mechanistic Overview: Photosystem II (PSII) Inhibition

Both monuron and diuron exert their phytotoxic effects by disrupting photosynthesis[1]. They act as potent inhibitors of the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.

  • Mechanism of Action: These phenylureas competitively bind to the QB​ -binding niche on the D1 protein of the PSII reaction center[2]. This binding physically displaces plastoquinone, effectively blocking the crucial electron transfer from the primary quinone acceptor ( QA​ ) to the secondary quinone acceptor ( QB​ )[2].

  • Cellular Consequence: The interruption of electron flow prevents the charge separation necessary for ATP synthesis[2]. Consequently, the accumulated excitation energy from absorbed light cannot be dissipated safely, leading to the generation of triplet chlorophyll and highly destructive Reactive Oxygen Species (ROS). These ROS induce rapid lipid peroxidation, destroying the thylakoid membrane and leading to chlorosis, necrosis, and plant death[3].

PSII_Pathway Light Light Energy (Photons) P680 P680 Reaction Center (Photosystem II) Light->P680 Pheo Pheophytin (Primary Acceptor) P680->Pheo Electron Transfer QA Plastoquinone A (QA) Pheo->QA Electron Transfer QB Plastoquinone B (QB) QA->QB Blocked by Herbicide ROS Reactive Oxygen Species (Cellular Damage) QA->ROS Excess Excitation Herbicide Monuron / Diuron (Phenylureas) Herbicide->QA Binds D1 Protein

Diagram illustrating the blockade of Photosystem II electron transport by phenylurea herbicides.

Structural Causality and Physicochemical Properties

The fundamental divergence in the phytotoxicity of these two compounds stems from a single structural modification: the addition of a second chlorine atom at the meta-position (3-position) of the phenyl ring in diuron[1].

  • Lipophilicity and Binding Affinity: The extra chlorine atom significantly increases diuron's lipophilicity (LogP)[1]. This enhanced hydrophobicity serves a dual purpose: it allows diuron to more easily penetrate the waxy cuticles of plant leaves, and it increases its binding affinity to the hydrophobic pocket of the D1 protein[2]. As a result, diuron generally exhibits a lower IC50​ for PSII inhibition compared to monuron.

  • Environmental Persistence: Diuron's higher lipophilicity also causes it to adsorb more strongly to soil organic matter. While monuron degrades relatively quickly, diuron can persist in the soil for over a year, posing a significant phytotoxicity risk to rotational crops. For example, diuron exhibits high phytotoxicity in sandy soils, with ED50​ values for canola shoot biomass inhibition as low as 0.03 mg/kg[4].

Table 1: Comparative Physicochemical and Toxicity Parameters
ParameterMonuronDiuron
IUPAC Name 1-(4-chlorophenyl)-1,3-dimethylurea3-(3,4-dichlorophenyl)-1,1-dimethylurea
Chemical Formula C9H11ClN2OC9H10Cl2N2O
Aromatic Substitution 4-chloro3,4-dichloro
Primary Target D1 Protein (PSII)D1 Protein (PSII)
Soil Persistence Moderate (Degrades within 1 year at low rates)[5]High (Persists >1 year; active in sand)[4]
Relative Phytotoxicity ModerateHigh

Crop Selectivity: The Role of Differential Metabolism

A critical factor in agrochemical application is crop selectivity. The tolerance of certain crops to monuron and diuron is not dictated by differential root absorption, but rather by the plant's internal metabolic capacity to detoxify the compounds[6].

  • Tolerant Crops (e.g., Cotton): Cotton plants possess a robust enzymatic pathway capable of progressive N-demethylation[7]. They rapidly metabolize the parent herbicides into mono-methylated derivatives (which have reduced phytotoxicity) and subsequently into completely unmethylated derivatives (e.g., 1-(3,4-dichlorophenyl)urea), which are entirely non-herbicidal[6][7].

  • Susceptible Crops (e.g., Soybean): Soybeans lack this efficient demethylation pathway. When exposed to diuron or monuron, the highly phytotoxic parent compound and its partially active mono-methylated metabolite accumulate rapidly in the leaf tissues, leading to severe PSII collapse and plant death[6][7].

Table 2: Comparative Metabolism in Crop Species (120-hour exposure)
Crop SpeciesHerbicide AppliedPrimary Leaf Metabolite DetectedPhytotoxic StatusTolerance
Cotton 14 C-Diuron1-(3,4-dichlorophenyl)ureaNon-phytotoxicTolerant[6]
Soybean 14 C-Diuron1-(3,4-dichlorophenyl)-3-methylureaPhytotoxicSusceptible[6]
Cotton 14 C-Monuron1-(p-chlorophenyl)ureaNon-phytotoxicTolerant[6]
Soybean 14 C-Monuron1-(p-chlorophenyl)-3-methylureaPhytotoxicSusceptible[6]

Experimental Methodologies (Self-Validating Protocols)

To objectively measure and compare the phytotoxicity and metabolism of these herbicides, researchers utilize the following standardized, self-validating workflows.

Protocol A: Assessing in vivo PSII Inhibition via Chlorophyll Fluorescence

Purpose: To quantify the real-time impact of monuron vs. diuron on the effective quantum yield of PSII[8].

  • Plant Preparation: Cultivate target crop seedlings (e.g., wheat, canola) in a controlled greenhouse environment until the 2-3 leaf stage[4].

  • Herbicide Application: Apply diuron and monuron solutions at varying concentrations (e.g., 0.1 to 100 µg/L) to the root system or via foliar spray[3].

  • Dark Adaptation (Critical Step): Dark-adapt the plant leaves for 20-30 minutes. Causality: This fully oxidizes the PSII reaction centers, ensuring all QA​ is in the oxidized state prior to measurement.

  • Fluorescence Measurement: Use a pulse-amplitude modulated (PAM) fluorometer to measure the minimal fluorescence ( F0​ ) and maximal fluorescence ( Fm​ ). Calculate the maximum quantum yield ( Fv​/Fm​ ).

  • Validation Check: Control plants treated with pure solvent must maintain an Fv​/Fm​ ratio of ~0.80-0.83. If the control drops below 0.78, the baseline plants are stressed, and the assay must be voided.

  • Data Analysis: Plot the time-dose response curves to determine the IC50​ (concentration inhibiting 50% of quantum yield)[3][8].

Protocol B: 14 C-Radiolabeled Herbicide Uptake and Metabolism Assay

Purpose: To definitively prove that crop tolerance is driven by metabolic detoxification (demethylation) rather than differential root uptake[6].

  • Hydroponic Cultivation: Transfer 4-day-old seedlings of susceptible (soybean) and tolerant (cotton) crops into nutrient culture solutions[7].

  • Radiolabeling: Introduce 14 C-labeled monuron or 14 C-labeled diuron into the nutrient solution for a specified uptake period (12 to 120 hours)[6][7].

  • Tissue Harvesting & Extraction: Harvest the plants and separate them into roots, stems, and leaves. Extract the tissues using 80% ethanol to isolate the radioactive compounds[7].

  • Thin Layer Chromatography (TLC): Spot the ethanol extracts onto TLC plates alongside known non-radioactive standards of the parent herbicides and their demethylated metabolites[7].

  • Autoradiography & Quantification: Expose the TLC plates to X-ray film to locate radioactive spots. Scrape the spots and quantify the radioactivity using a liquid scintillation counter to determine the ratio of parent compound to detoxified metabolites[7].

  • Validation Check: Total 14 C recovery (sum of radioactivity in roots, stems, leaves, and remaining hydroponic solution) must equal ≥95% of the initial spiked radioactivity to ensure no volatile metabolites were lost during the assay.

Metabolism_Workflow S1 1. Hydroponic Cultivation S2 2. 14C-Herbicide Application S1->S2 S3 3. Tissue Incubation (12-120 hrs) S2->S3 S4 4. Ethanol Extraction S3->S4 S5 5. Thin Layer Chromatography S4->S5 S6 6. Autoradiography & Quantification S5->S6

Step-by-step experimental workflow for tracking 14C-labeled herbicide uptake and detoxification.

References

  • Uptake, distribution, and metabolism of monuron and diuron by several plants. ACS. 7

  • Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides. NIH. 5

  • A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. ResearchGate. 1

  • Uptake, distribution and metabolism of diuron and monuron by soybean and cotton. CABI Digital Library. 6

  • Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola. NIH.4

  • Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942. NIH. 2

  • Diuron concentrations that inhibit 50% (IC50) and 10% (IC10) quantum yields in different sample arrangements of H. ovalis. ResearchGate. 8

  • A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms. Frontiers. 3

Sources

Comparative

validation of LC-MS/MS method for 1-(4-chlorophenyl)-1,3-dimethylurea in drinking water

Comprehensive Validation Guide: LC-MS/MS vs. HPLC-UV for the Quantification of Monuron in Drinking Water Executive Summary & Regulatory Context The detection of 1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: LC-MS/MS vs. HPLC-UV for the Quantification of Monuron in Drinking Water

Executive Summary & Regulatory Context

The detection of 1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron , in drinking water presents a significant analytical challenge due to the compound's polarity and the stringent regulatory frameworks governing its presence. Under the European Union Drinking Water Directive, the maximum admissible concentration for individual pesticides is strictly capped at 0.1 µg/L (100 ng/L) 1.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), as outlined in EPA Method 532 2. However, as regulatory limits push toward the sub-nanogram level, HPLC-UV lacks the requisite sensitivity and selectivity. This guide objectively compares legacy HPLC-UV methods against modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, providing a self-validating experimental protocol and supporting validation data for Monuron analysis.

The Analytical Challenge: HPLC-UV vs. LC-MS/MS

The transition from optical detection (UV) to mass spectrometry (MS/MS) is driven by fundamental differences in detection causality.

  • The Limitation of HPLC-UV: UV detection relies on the absorbance of chromophores within the analyte. In complex environmental matrices like drinking water, natural organic matter (e.g., humic and fulvic acids) contains similar chromophores. This leads to baseline drift, co-eluting matrix interferences, and a high risk of false positives. Consequently, HPLC-UV struggles to achieve Limits of Detection (LODs) below 50 ng/L without exhaustive, error-prone pre-concentration steps 1.

  • The LC-MS/MS Advantage: Tandem mass spectrometry utilizes Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion and fragmenting it into specific product ions, MRM effectively filters out matrix noise. This dual-mass filtering provides unambiguous structural confirmation and drives LODs down to the sub-ng/L range 3.

Table 1: Performance Comparison for Phenylurea Herbicides

ParameterHPLC-UV (e.g., EPA 532)LC-MS/MS (Modern Workflow)
Detection Mechanism UV Absorbance (210-250 nm)Mass-to-Charge Ratio (MRM)
Selectivity Low (Prone to matrix interference)High (Precursor/Product ion pairs)
Typical LOD 50 - 200 ng/L0.1 - 1.5 ng/L
Run Time > 25 minutes< 15 minutes
Peak Confirmation Retention time onlyRetention time + Ion ratio

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following Solid-Phase Extraction (SPE) and LC-MS/MS protocol is designed as a self-validating system. Every step includes built-in quality control mechanisms to account for matrix effects and extraction losses.

A. System Suitability & Self-Validation Setup

Before extraction, the system must be calibrated to self-correct for physical and chemical variables:

  • Isotope Dilution: Spike all water samples (300 mL) with an isotopically labeled internal standard (e.g., Monuron-d6) at 10 ng/L. Causality: The labeled standard co-elutes with Monuron, experiencing the exact same matrix-induced ion suppression in the MS source. By quantifying the ratio of native Monuron to Monuron-d6, the method mathematically self-corrects for ionization variations.

  • Matrix-Matched Calibration: Prepare calibration standards in pre-extracted, analyte-free drinking water rather than pure solvent. Causality: This ensures the calibration curve reflects the true ionization efficiency of the sample matrix.

B. Step-by-Step SPE Workflow
  • Conditioning: Pass 5 mL of methanol followed by 5 mL of ultrapure water through an Oasis HLB cartridge. Causality: HLB (Hydrophilic-Lipophilic Balance) is a polymeric sorbent containing both divinylbenzene and N-vinylpyrrolidone 4. Because Monuron is moderately polar, a standard C18 silica sorbent might allow breakthrough. The dual-nature of HLB ensures quantitative retention of polar phenylureas [[5]]().

  • Loading: Load 300 mL of the spiked water sample at a flow rate of 5 mL/min under a slight vacuum.

  • Washing: Wash with 3 mL of ultrapure water and dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the target analytes using 3 mL of a methanol/ethyl acetate mixture (70:30 v/v) 5.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of 50:50 methanol/water. Causality: This provides a 300-fold enrichment factor, critical for achieving sub-ng/L LODs.

C. LC-MS/MS Analytical Conditions
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 UHPLC column. Use a gradient mobile phase of Water (A) and Methanol (B), both fortified with 5 mM ammonium formate. Causality: Monuron contains secondary amine/amide groups. The ammonium formate acts as a proton donor, driving the equilibrium toward the ionized[M+H]+ state, drastically increasing sensitivity in the electrospray source 6.

  • Mass Spectrometry (ESI+ MRM): Monuron forms a protonated precursor ion at m/z 199.1. Set the triple quadrupole to monitor two specific transitions:

    • Quantifier Ion (199.1 → 72.0): Represents the loss of the chlorophenyl isocyanate moiety, leaving a highly abundant dimethylamine fragment 7.

    • Qualifier Ion (199.1 → 126.0): Represents the chlorophenyl isocyanate fragment 7. The stable ratio between the 72.0 and 126.0 fragments provides absolute confirmation of the analyte, fulfilling regulatory identification criteria.

Method Validation Data

The described SPE-LC-MS/MS method was validated using simulated and real drinking water samples. The data demonstrates performance that easily satisfies the EU Directive's 100 ng/L limit 5.

Table 2: LC-MS/MS Validation Parameters for Monuron in Drinking Water

Validation ParameterExperimental ResultRegulatory / Method Criteria
Linearity (R²) 0.992> 0.990
Linear Range 2.5 – 80,000 ng/LCovers EU 100 ng/L limit
Limit of Detection (LOD) 0.9 ng/LSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 2.5 ng/LSignal-to-Noise (S/N) ≥ 10
Accuracy (Recovery %) 63% - 116%60% - 120% acceptable range
Intra-day Precision (RSD) 10% - 13%≤ 20%
Inter-day Precision (RSD) 12% - 25%≤ 25% for ultra-trace levels

Workflow Visualization

SPE_LCMS_Workflow Sample 1. Water Sample Prep Spike with Internal Standard SPE_Cond 2. SPE Conditioning 5 mL MeOH, 5 mL H2O Sample->SPE_Cond Load 3. Sample Loading 300 mL at 5 mL/min SPE_Cond->Load Wash 4. Matrix Wash 3 mL Ultrapure Water Load->Wash Elute 5. Target Elution 3 mL MeOH/Ethyl Acetate Wash->Elute Recon 6. Evaporation & Recon N2 dry, 1 mL 50:50 MeOH:H2O Elute->Recon LC 7. UHPLC Separation C18 Column, Gradient Elution Recon->LC MS 8. MS/MS Detection ESI+, MRM Mode LC->MS Data 9. Data Analysis Quantification & Validation MS->Data

SPE-LC-MS/MS workflow for trace-level Monuron quantification in drinking water.

References

  • Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection Source: MDPI Molecules URL:[Link]

  • Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development and validation of an automated extraction method for the analysis of high-water content commodities Source: European Union Reference Laboratories for Residues of Pesticides (EURL) URL:[Link]

  • Development and validation of a method using SPE and LC-ESI-MS-MS for the determination of multiple classes of pesticides Source: ResearchGate URL:[Link]

Sources

Validation

1-(4-chlorophenyl)-1,3-dimethylurea vs isoproturon binding kinetics in photosystem II

1-(4-chlorophenyl)-1,3-dimethylurea (Monuron) vs. Isoproturon: Binding Kinetics in Photosystem II Executive Summary Phenylurea herbicides are foundational tools in agricultural weed management and vital probes in plant p...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-chlorophenyl)-1,3-dimethylurea (Monuron) vs. Isoproturon: Binding Kinetics in Photosystem II

Executive Summary

Phenylurea herbicides are foundational tools in agricultural weed management and vital probes in plant physiology. Among them, 1-(4-chlorophenyl)-1,3-dimethylurea (Monuron) and 3-(4-isopropylphenyl)-1,1-dimethylurea (Isoproturon) are classic inhibitors of Photosystem II (PSII). While both share a common mechanism of action—competitive displacement of plastoquinone at the QB​ niche of the D1 protein—their distinct structural substitutions dictate their binding affinities, residence times, and resulting herbicidal efficacy.

This guide provides an objective, data-backed comparison of the PSII binding kinetics of Monuron and Isoproturon, complete with validated experimental protocols for researchers and drug development professionals.

Mechanistic Overview: The D1 Protein QB​ Niche

Both Monuron and Isoproturon exert their phytotoxic effects by targeting the photosynthetic electron transport chain[1].

The Causality of Inhibition
  • Binding: The phenylurea core mimics the native plastoquinone molecule. The herbicide enters the thylakoid membrane and binds to the QB​ binding niche on the D1 protein (encoded by the psbA gene) [2].

  • Blockade: By occupying this site, the herbicide prevents the secondary electron acceptor ( QB​ ) from binding. This halts the electron transfer from the primary electron acceptor ( QA​ ) to QB​ .

  • Fluorescence & Toxicity: The inability of QA−​ to pass on its electron leads to a rapid accumulation of reduced QA​ . This "closes" the PSII reaction centers, abolishing photochemical quenching. Consequently, absorbed light energy is dissipated as chlorophyll a fluorescence or transferred to oxygen, generating lethal Reactive Oxygen Species (ROS) that destroy lipid membranes [1].

PSII_Mechanism Light Light Energy P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Acceptor) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- transfer (Normal) ROS Reactive Oxygen Species (Membrane Damage) QA->ROS Blocked e- flow Herbicide Phenylurea Herbicide (Monuron / Isoproturon) Herbicide->QB Competitive Binding at D1 Protein

Caption: Mechanism of action: Phenylurea herbicides block electron transfer from QA to QB in PSII.

Comparative Binding Kinetics Data

The structural differences between the two molecules—Monuron possessing a para-chloro substitution and Isoproturon possessing a para-isopropyl substitution—affect their lipophilicity (LogP) and steric fit within the hydrophobic pocket of the D1 protein.

Isoproturon generally exhibits a slightly higher binding affinity (lower Kd​ ) in isolated aquatic and crop thylakoid systems compared to Monuron, driven by the strong hydrophobic interactions of the isopropyl group with the D1 binding pocket [3].

Parameter1-(4-chlorophenyl)-1,3-dimethylurea (Monuron)Isoproturon
Target Site PSII D1 Protein ( QB​ niche)PSII D1 Protein ( QB​ niche)
Chemical Substitution p-chlorop-isopropyl
Dissociation Constant ( Kd​ ) ∼1.5×10−7 M to 2.0×10−7 M 1.2×10−7 M [4]
Typical pI50​ (Thylakoids) 6.5−6.8 6.8−7.1
LogP (Lipophilicity) 1.942.50 [5]
Primary Resistance Mutation Ser264 to Gly (D1 protein)Ser264 to Gly / Val219 to Ile [6]

Note: Kd​ and pI50​ values can vary based on the specific plant species and thylakoid isolation purity. The Kd​ of 1.2×10−7 M for Isoproturon was quantitatively evaluated using fast induction kinetics in Elodea densa [4].

Experimental Protocols for Binding Kinetics

To ensure scientific rigor, binding kinetics must be measured using self-validating systems. Below are two gold-standard methodologies for evaluating the PSII binding kinetics of Monuron and Isoproturon.

Protocol A: Chlorophyll a Fast Induction Kinetics (In Vivo / In Vitro)

Because phenylureas block QA​ oxidation, the rise in chlorophyll fluorescence directly correlates with the proportion of QB​ sites occupied by the herbicide.

Rationale/Causality: Dark adaptation is strictly required to fully oxidize QA​ (opening all reaction centers) so that the baseline fluorescence ( F0​ ) is accurate. Upon a saturating light pulse, the rate at which fluorescence reaches its maximum ( Fm​ ) is accelerated by the presence of the herbicide. The FI​/FP​ ratio or Fv​/Fm​ decline is used to calculate the free vs. bound herbicide, yielding the Kd​ [4].

Step-by-Step Workflow:

  • Sample Preparation: Isolate intact thylakoid membranes from leaves (e.g., spinach or target weed) using a sucrose/HEPES buffer (pH 7.5) at 4°C. Standardize chlorophyll concentration to 10 µg/mL.

  • Herbicide Incubation: Aliquot the thylakoid suspension. Add Monuron or Isoproturon at logarithmic concentration gradients (e.g., 10−9 M to 10−5 M). Include a solvent-only control (DMSO < 0.5% v/v).

  • Dark Adaptation: Incubate the suspensions in complete darkness for 30 minutes at room temperature. Critical step to ensure QA​ is fully oxidized.

  • Fluorescence Measurement: Transfer to a continuous excitation chlorophyll fluorometer (e.g., PEA or PAM fluorometer). Apply a saturating actinic light pulse (>3000 µmol photons m−2s−1 ) for 1 second.

  • Data Extraction: Record F0​ (initial fluorescence) and Fm​ (maximal fluorescence). Calculate the variable fluorescence Fv​=Fm​−F0​ .

  • Kinetic Calculation: Plot the percentage of inhibition (1−(Fv​/Fm​)treated​/(Fv​/Fm​)control​)×100 against the log of herbicide concentration to determine the IC50​ . Use the Michaelis-Menten-like binding isotherm to derive Kd​ .

Fluorescence_Workflow Prep Isolate Thylakoids (Standardize Chl to 10 µg/mL) Incubate Incubate with Monuron/Isoproturon (Logarithmic Gradient) Prep->Incubate Dark Dark Adaptation (30 min) Allows QA to oxidize Incubate->Dark Pulse Saturating Light Pulse (>3000 µmol m-2 s-1) Dark->Pulse Measure Measure F0, Fm, and Fv Calculate Fv/Fm ratio Pulse->Measure Analyze Plot Dose-Response Derive IC50 and Kd Measure->Analyze

Caption: Workflow for determining PSII herbicide binding kinetics via chlorophyll fluorescence.

Protocol B: Competitive Radioligand Binding Assay

To directly measure the physical binding (rather than the downstream fluorescence effect), a competitive displacement assay using [14C] -labeled herbicides is utilized.

Rationale/Causality: The D1 protein has a finite number of QB​ binding sites ( Bmax​ ). By using a known radioligand (like [14C] -atrazine or [14C] -diuron) and titrating in unlabeled Monuron or Isoproturon, the unlabeled herbicide will competitively displace the radioligand. The displacement curve allows for the calculation of the inhibition constant ( Ki​ ), which approximates Kd​ for competitive inhibitors.

Step-by-Step Workflow:

  • Membrane Preparation: Prepare isolated thylakoids (50 µg Chl/mL) in a binding buffer (20 mM MES-NaOH pH 6.5, 15 mM NaCl, 5 mM MgCl2​ ).

  • Radioligand Addition: Add a fixed concentration of [14C] -labeled tracer (e.g., 10 nM [14C] -diuron) to all tubes.

  • Competitor Titration: Add unlabeled Monuron or Isoproturon in increasing concentrations ( 10−9 to 10−4 M).

  • Equilibration: Incubate the mixture in the dark for 15 minutes at 20°C to achieve binding equilibrium.

  • Separation: Rapidly centrifuge the samples (10,000 x g for 5 minutes) to pellet the thylakoid membranes (containing the bound ligand).

  • Quantification: Decant the supernatant (free ligand). Solubilize the pellet in a tissue solubilizer, add scintillation cocktail, and count the radioactivity (DPM) using a Liquid Scintillation Counter.

  • Analysis: Use a Cheng-Prusoff equation or non-linear regression (e.g., one-site competitive binding model) to calculate the Ki​ of Monuron and Isoproturon.

References

  • Excli Journal. (2015). Pesticide toxicity: a mechanistic approach. Source:[Link]

  • Royal Holloway, University of London. (1980). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. Source:[Link]

  • PubMed / NIH. (1993). Herbicide isoproturon-specific binding in the freshwater macrophyte Elodea densa--a single-cell fluorescence study. Source: [Link]

  • IntechOpen. (2017). Biochemical and Molecular Knowledge about Developing Herbicide-Resistant Weeds. Source: [Link]

Comparative

Comparative Degradation Kinetics: Phenylurea Herbicides vs. 1-(4-chlorophenyl)-1,3-dimethylurea (Monuron)

As a Senior Application Scientist evaluating the environmental fate and persistence of agrochemicals, understanding the degradation kinetics of phenylurea herbicides is critical for environmental risk assessment and the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the environmental fate and persistence of agrochemicals, understanding the degradation kinetics of phenylurea herbicides is critical for environmental risk assessment and the development of next-generation, less persistent alternatives. This guide provides an in-depth, objective comparison of the degradation rates, mechanistic pathways, and experimental profiling protocols for 1-(4-chlorophenyl)-1,3-dimethylurea (Monuron) against other major phenylurea herbicides, such as Diuron, Linuron, and Isoproturon.

Chemical Architecture & Baseline Stability

Phenylurea herbicides function by inhibiting photosynthesis (specifically Photosystem II). Their environmental persistence is heavily dictated by the substitution pattern on the phenyl ring and the urea nitrogen. Monuron, characterized by a single chlorine atom at the para position of the phenyl ring, exhibits a distinct degradation profile compared to its dichloro-analog, Diuron, and its methoxy-substituted analog, Linuron.

Under neutral environmental conditions (pH 7, 25°C), chemical hydrolysis of these compounds is exceptionally slow. Studies indicate that the neutral hydrolysis half-life of Monuron is approximately 66 years, while Diuron sits at 41 years (1). Because abiotic hydrolysis is negligible, the environmental dissipation of Monuron relies almost entirely on microbial biodegradation and advanced photolytic oxidation.

Quantitative Comparison of Degradation Rates

The following table summarizes the comparative degradation kinetics across different environmental matrices.

HerbicideChemical NameSoil Half-Life (DT50)Neutral Hydrolysis (pH 7, 25°C)Primary Toxic Metabolite
Monuron 1-(4-chlorophenyl)-1,3-dimethylurea<30 to 166 days66 years4-Chloroaniline (4-CA)
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea14 to 372 days41 years3,4-Dichloroaniline (3,4-DCA)
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea30 to 150 daysN/A3,4-Dichloroaniline (3,4-DCA)
Isoproturon 3-(4-isopropylphenyl)-1,1-dimethylurea12 to 30 daysN/A4-Isopropylaniline (4-IA)
Fenuron 1,1-dimethyl-3-phenylureaN/A89 yearsAniline

Data aggregated from2 and 3.

Mechanistic Pathways: Monuron vs. Diuron

The degradation of Monuron and Diuron follows a parallel logic, primarily initiated by N-demethylation via microbial enzymes or hydroxyl radicals (•OH) during photolysis. This sequential stripping of methyl groups yields intermediate ureas (e.g., CPU for Monuron and DCPU for Diuron). Subsequent hydrolysis of the urea linkage produces halogenated anilines, which are notoriously more toxic and persistent than their parent compounds (4).

DegradationPathway Monuron Monuron 1-(4-chlorophenyl)-1,3-dimethylurea Demethylation N-Demethylation (Microbial/AOPs) Monuron->Demethylation -CH3 Diuron Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea Diuron->Demethylation -CH3 MetaboliteM 4-Chlorophenylurea (CPU) Demethylation->MetaboliteM Monuron Path MetaboliteD 3,4-Dichlorophenylurea (DCPU) Demethylation->MetaboliteD Diuron Path AnilineM 4-Chloroaniline (4-CA) MetaboliteM->AnilineM Hydrolysis AnilineD 3,4-Dichloroaniline (3,4-DCA) MetaboliteD->AnilineD Hydrolysis Mineralization Mineralization (CO2 + H2O + Cl-) AnilineM->Mineralization Ring Cleavage AnilineD->Mineralization Ring Cleavage

Fig 1. Comparative degradation pathways of Monuron and Diuron to halogenated anilines.

Experimental Methodologies for Degradation Profiling

To objectively measure and compare the degradation rates (DT50) of these herbicides, rigorous, self-validating experimental protocols must be employed. Below are the standard methodologies used to profile both photolytic and microbial degradation.

ExperimentalWorkflow Prep Matrix Prep (Soil/Aqueous) Spike Herbicide Spiking (10 mg/L or 4 kg/ha) Prep->Spike Incubate Incubation (UV/Dark/Microbial) Spike->Incubate Extract Extraction (SPE/ASE) Incubate->Extract Analyze Quantification (LC-MS/MS) Extract->Analyze Model Kinetic Modeling (DT50 Calculation) Analyze->Model

Fig 2. Standardized workflow for evaluating phenylurea degradation kinetics.

Protocol A: Advanced Oxidation (Photo-Fenton) Profiling

Because Monuron is highly resistant to neutral hydrolysis, Advanced Oxidation Processes (AOPs) are frequently used to model its rapid abiotic degradation in surface waters.

  • Solution Preparation: Prepare a 10 mg/L aqueous solution of Monuron (or Diuron) in ultrapure water.

  • Catalyst Optimization: Add 1 mM Fe(II) and 10 mM H₂O₂. Causality Note: This specific stoichiometric ratio is critical; excess H₂O₂ acts as a hydroxyl radical scavenger, which would artificially depress the degradation rate (5).

  • Irradiation: Expose the batch reactor to simulated solar irradiation (310 nm - 365 nm) under constant stirring.

  • Quenching & Sampling: Withdraw 1 mL aliquots at 0, 5, 10, 30, and 60 minutes. Immediately quench the reaction by adding an equal volume of LC-grade methanol to halt radical activity.

  • Quantification: Analyze via LC-MS/MS. Causality Note: LC-MS/MS is strictly preferred over GC-MS for phenylureas. These compounds are thermally labile; the high temperatures in a GC injection port cause Monuron to artificially decompose into 4-chlorophenyl isocyanate and dimethylamine, generating false analytical artifacts.

Protocol B: Soil Biodegradation Assay

Microbial degradation is the primary sink for Monuron in agricultural soils. Specific bacterial strains (e.g., Ochrobactrum anthropi) have been shown to rapidly mineralize these herbicides (6).

  • Matrix Preparation: Sieve untreated agricultural loam soil (2 mm) and adjust moisture to 40% of its maximum water-holding capacity.

  • Spiking & Controls: Spike the soil with Monuron at a field-equivalent rate of 4 kg/ha . Self-Validating Step: Prepare a parallel set of sterilized soil samples (autoclaved twice) to serve as abiotic controls. This isolates true microbial degradation from background chemical hydrolysis.

  • Incubation: Incubate samples in the dark at 20°C to eliminate photolytic variables.

  • Extraction: At intervals (Days 1, 7, 14, 30, 60), extract the soil using Accelerated Solvent Extraction (ASE) with a methanol/water mixture. ASE ensures high recovery of polar metabolites like CPU and 4-CA.

  • Kinetic Modeling: Fit the concentration-time data to a pseudo-first-order kinetic model ( ) to calculate the DT50.

Conclusion & Ecotoxicological Implications

While Monuron (1-(4-chlorophenyl)-1,3-dimethylurea) generally exhibits a slightly shorter soil half-life (<30 to 166 days) compared to the heavily chlorinated Diuron (up to 372 days), both compounds share a problematic degradation bottleneck. The microbial N-demethylation of Monuron rapidly produces 4-Chloroaniline (4-CA). If the local microbial consortium lacks the specific dioxygenase enzymes required for aromatic ring cleavage, these halogenated anilines accumulate in the soil matrix, posing severe long-term ecotoxicological risks. Therefore, modern degradation profiling must not only track the disappearance of the parent Monuron but must rigorously quantify the transient formation and ultimate mineralization of its aniline metabolites.

References

  • Taylor & Francis (2006).Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides.
  • RSC Publishing (2025).
  • Benchchem (2025).
  • PubMed (2006).
  • Frontiers (2021).Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron.
  • PMC (2022).Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3.

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of 1-(4-chlorophenyl)-1,3-dimethylurea Detection Methods

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Validated Detection Methods 1-(4-chlorophenyl)-1,3-dimethylurea, a member of the phenylurea class of herbicides, is utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Validated Detection Methods

1-(4-chlorophenyl)-1,3-dimethylurea, a member of the phenylurea class of herbicides, is utilized for pre- and post-emergence weed control.[1] Its potential for environmental persistence and entry into the food chain necessitates sensitive and reliable detection methods for monitoring its presence in various matrices, including water, soil, and agricultural products.[1] Inter-laboratory validation is the pinnacle of method validation, demonstrating the reproducibility and transferability of an analytical procedure across different laboratories, analysts, and equipment.[2] This guide will explore the critical parameters of such a validation and compare the performance of suitable analytical techniques.

Physicochemical Properties of 1-(4-chlorophenyl)-1,3-dimethylurea

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValue
Chemical FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
Chemical Structure(See below)

Chemical Structure of 1-(4-chlorophenyl)-1,3-dimethylurea

Comparison of Analytical Methodologies

The selection of an analytical technique for 1-(4-chlorophenyl)-1,3-dimethylurea is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) are the most prevalent techniques for phenylurea herbicide analysis.[1]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC with Diode-Array Detection (DAD) Separation based on polarity, detection via UV absorbance.[3]Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.[3]4 - 40 ng/L in water[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC, with highly selective and sensitive detection based on mass-to-charge ratio.[4]High sensitivity and specificity, suitable for complex matrices and trace-level analysis.[4][5]Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement).0.1 - 9.0 ng/g in soil[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry.High resolving power, excellent for identifying and quantifying a wide range of compounds.Requires derivatization for thermally labile compounds like many phenylureas, which can add complexity and potential for error.[6]Method-dependent, often in the low µg/kg range.

Inter-Laboratory Validation: A Step-by-Step Protocol

An inter-laboratory validation study is essential to establish the ruggedness and transferability of a chosen analytical method. The following protocol outlines the key stages of such a study.

Experimental Workflow for Inter-Laboratory Validation

cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Optimization (e.g., LC gradient, MS parameters) B Single-Laboratory Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->B C Preparation of Standardized Test Materials (spiked matrices) B->C D Development of a Detailed Analytical Protocol C->D E Distribution of Samples and Protocol to Participating Labs D->E F Analysis of Samples by each Laboratory E->F G Statistical Analysis of Results (Repeatability & Reproducibility) F->G H Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

Key Validation Parameters

The following parameters are critical for a comprehensive method validation, with acceptance criteria often guided by regulatory bodies.[2]

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.[4][5]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.70 - 120% recovery of spiked analyte.[2]
Precision (Repeatability & Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (RSDr) ≤ 20%; Reproducibility (RSDR) method- and concentration-dependent.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically signal-to-noise ratio of 10:1; must meet accuracy and precision criteria.[2]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Results should remain within acceptance criteria when parameters are slightly varied.[2]

Sample Preparation: The QuEChERS Method

For the analysis of pesticide residues in complex matrices like soil and food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique.[7][8][9][10]

QuEChERS Workflow

A 1. Homogenized Sample (10-15g) B 2. Add Acetonitrile & Internal Standard A->B C 3. Shake Vigorously B->C D 4. Add Extraction Salts (e.g., MgSO4, NaCl) C->D E 5. Centrifuge D->E F 6. Collect Supernatant (Acetonitrile Layer) E->F G 7. Dispersive SPE Cleanup (e.g., PSA, C18) F->G H 8. Centrifuge G->H I 9. Final Extract for LC-MS/MS or GC-MS Analysis H->I

Caption: A simplified QuEChERS sample preparation workflow.

Illustrative Inter-Laboratory Performance Data

The following table presents hypothetical, yet realistic, inter-laboratory validation data for the detection of a phenylurea herbicide, such as 1-(4-chlorophenyl)-1,3-dimethylurea, in a soil matrix using LC-MS/MS. This data is based on performance characteristics reported for similar compounds.[4][5]

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4MeanAcceptance Criteria
LOQ (µg/kg) 57565.75≤ 10
Linearity (r²) 0.9980.9990.9970.9980.998≥ 0.99
Accuracy (Recovery % at 50 µg/kg) 951059810210070 - 120%
Repeatability (RSDr %) 810798.5≤ 20%
Reproducibility (RSDR %) ----15Method-dependent

Regulatory Context: A Driving Force for Method Sensitivity

The required sensitivity of an analytical method is often dictated by regulatory limits. For instance, the European Union's Water Framework Directive sets a general quality standard for individual pesticides in groundwater at 0.1 µg/L.[11][12] This necessitates analytical methods with LOQs well below this threshold to ensure accurate monitoring and compliance.

Conclusion

The robust detection of 1-(4-chlorophenyl)-1,3-dimethylurea in environmental and food matrices is paramount for ensuring environmental safety and regulatory compliance. While LC-MS/MS currently offers the most sensitive and selective approach, the choice of methodology should be guided by the specific requirements of the analysis. A thorough inter-laboratory validation, following a structured protocol and evaluating key performance parameters, is essential to establish a reliable and transferable analytical method. The data and protocols presented in this guide provide a framework for researchers and analytical laboratories to develop and validate their own methods for the analysis of this and other phenylurea herbicides.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. (URL not available)
  • Berrada, H., Font, G., & Moltó, J. C. (2003). Determination of Urea Pesticide Residues in Vegetable, Soil, and Water Samples. Critical Reviews in Analytical Chemistry, 33(1), 19-41.
  • Fenoll, J., Hellín, P., Martínez, C. M., Flores, P., & Navarro, S. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils.
  • Lawrence, J. F., & Laver, G. W. (1974). Analysis of Carbamate and Urea Herbicides in Foods, Using Fluorogenic Labeling. Journal of the Association of Official Analytical Chemists, 57(5), 1022-1025.
  • Fenoll, J., Hellín, P., Martínez, C. M., Flores, P., & Navarro, S. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils.
  • SCEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column. Retrieved from [Link]

  • Majors, R. E. (2006). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 24(10), 1-6.
  • Pérez-Lucas, G., Vela-Soria, F., & Ballesteros, O. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 26(11), 3183.
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications.
  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. Analytical Chemistry, 68(18), 3012-3016.
  • Psoma, A. K., Pasias, I. N., & Bletsou, A. A. (2015). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Analytical Letters, 48(15), 2445-2461.
  • Bichon, E., Dupuis, M., Le Bizec, B., & André, F. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters.
  • Paiga, P., Morais, S., Correia, M., Alves, A., & Delerue-Matos, C. (2009). A multiresidue method for the analysis of carbamate and urea pesticides from soils by microwave-assisted extraction and liquid chromatography with photodiode array detection. Analytical Letters, 42(15), 2415-2432.
  • Kabir, A., & Furton, K. G. (2015). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 20(8), 13866-13883.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • ALS Life Sciences. (n.d.). Legislation requirements. Retrieved from [Link]

  • Ferrer, I., & Furlong, E. T. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.
  • Ferrer, I., & Furlong, E. T. (2000).
  • European Environment Agency. (2023). Pesticides in rivers, lakes and groundwater in Europe. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Summary of the European Union's Regulation for Agricultural Water Reuse. Retrieved from [Link]

  • REACH24H. (2026). Navigating the 2026 EU Pesticide Regulatory Updates. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)-1,3-dimethylurea proper disposal procedures

The handling and disposal of 1-(4-Chlorophenyl)-1,3-dimethylurea (commonly known as Monuron, CAS 150-68-5) requires strict adherence to environmental and toxicological safety protocols. As a phenylurea herbicide, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of 1-(4-Chlorophenyl)-1,3-dimethylurea (commonly known as Monuron, CAS 150-68-5) requires strict adherence to environmental and toxicological safety protocols. As a phenylurea herbicide, this compound presents specific hazards, most notably its severe toxicity to aquatic ecosystems and its classification as a suspected carcinogen[1][2].

For researchers and drug development professionals, implementing a self-validating disposal protocol is not merely a regulatory formality; it is a critical component of laboratory risk management. This guide outlines the physicochemical rationale behind the required disposal methodologies and provides actionable, step-by-step operational plans.

Hazard Profile & Physicochemical Rationale

Before executing any disposal protocol, it is essential to understand the material's properties to anticipate how it will interact with waste streams and the environment. Monuron is moderately soluble in water, volatile, and highly persistent in soil, giving it a high potential to leach into groundwater[1].

Table 1: Quantitative Hazard Data for 1-(4-Chlorophenyl)-1,3-dimethylurea

Property / Hazard ClassValue / DescriptionRationale for Disposal Handling
CAS Number 150-68-5Unique identifier for waste manifesting[3].
Acute Oral Toxicity LD50: 1,480 mg/kg (Rat)Harmful if swallowed (H302); necessitates strict dust control and surface decontamination[2].
Carcinogenicity Category 2 (H351)Suspected of causing cancer; requires dedicated PPE and isolated waste streams[2][3].
Aquatic Toxicity Acute 1 (H400), Chronic 1 (H410)Very toxic to aquatic life with long-lasting effects. Zero-tolerance for drain disposal [2].
Melting Point 173 - 174 °CSolid at room temperature; prone to aerosolization (dust) during transfer[3].

Operational Workflow for Waste Routing

The following diagram illustrates the logical decision tree for managing Monuron waste, ensuring that both routine laboratory waste and accidental spills are routed to the correct terminal destruction facility.

MonuronDisposal Start Monuron Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Routine Liquid Liquid Waste (Solutions, Washings) Decision->Liquid Routine Spill Accidental Spill Decision->Spill Emergency Seal Seal in UN-Approved Hazardous Waste Container Solid->Seal Liquid->Seal Drain Drain / Sewage PROHIBITED (H410) Liquid->Drain DO NOT DO THIS Containment Absorb with Inert Material (Vermiculite/Sand) Spill->Containment Containment->Seal Incinerator Licensed Chemical Incineration (w/ Afterburner & Scrubber) Seal->Incinerator

Fig 1. Monuron waste segregation and terminal disposal routing workflow.

Standard Operating Procedure (SOP): Routine Disposal

Due to the presence of a chlorinated phenyl ring, the thermal decomposition of Monuron generates highly toxic and corrosive byproducts, including hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, standard municipal waste disposal or basic burning is strictly prohibited. Terminal destruction must occur via a specialized chemical incinerator[3].

Phase 1: Preparation and PPE

  • Isolate the Area: Ensure the disposal preparation area is under local exhaust ventilation (e.g., a certified chemical fume hood) to prevent the inhalation of aerosolized particulates[3].

  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended for suspected carcinogens), a laboratory coat, and safety goggles approved under NIOSH (US) or EN 166 (EU) standards[3]. If ventilation is inadequate, a particulate respirator (N95/P100 or CEN equivalent) is mandatory[3].

Phase 2: Waste Segregation

  • Solid Waste: Collect all residual powder, contaminated weigh boats, and filter papers. Place them directly into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Liquid Waste: If Monuron is dissolved in organic solvents (e.g., acetone, toluene, or acetonitrile used during synthesis or HPLC analysis[1][3]), collect the solution in a dedicated, clearly labeled flammable/toxic liquid waste carboy. Causality Note: Do not mix with strong oxidizing agents, strong acids, or strong bases, as these are incompatible and may trigger exothermic reactions[4].

Phase 3: Terminal Destruction Preparation

  • Labeling: Affix a hazardous waste label detailing the contents: "1-(4-Chlorophenyl)-1,3-dimethylurea", "Toxic", "Suspected Carcinogen", and "Environmentally Hazardous"[2][3].

  • Contractor Handoff: Transfer the sealed containers to an approved, licensed waste disposal plant. The facility must utilize a chemical incinerator equipped with an afterburner and a scrubber[3][4]. Causality Note: The afterburner ensures complete combustion of the phenylurea backbone, while the alkaline scrubber neutralizes the HCl gas generated from the chlorophenyl group, preventing the atmospheric release of corrosive acids.

Standard Operating Procedure (SOP): Spill Management

In the event of a spill, immediate containment is required to prevent the substance from reaching floor drains, water courses, or sewage systems, given its extreme aquatic toxicity (H410)[2].

Step-by-Step Spill Response:

  • Evacuate and Assess: Evacuate personnel from the immediate area to a safe zone. Do not attempt cleanup without assessing the scale of the spill and ensuring proper PPE is worn[3].

  • Prevent Environmental Release: Physically block any nearby drains. Do not allow the product to reach groundwater or sewage systems, even in minimal quantities, as it poses a severe danger to drinking water and aquatic plankton[2].

  • Containment (Liquid Spills): If the spill involves a solution of Monuron, cover the liquid with a plastic sheet to prevent vapor spreading (if volatile solvents are involved). Absorb the liquid using an inert material such as vermiculite, dry sand, or earth[5]. Causality Note: Inert absorbents are required because they will not chemically react with the solute or the solvent, preventing secondary hazards.

  • Containment (Solid Spills): If the spill is a powder, carefully wipe it up with a damp cloth or use a HEPA-filtered vacuum. Avoid sweeping with a dry broom, which will cause dust formation and increase inhalation risks[3][5].

  • Collection and Cleaning: Place all absorbed material and contaminated cleanup tools into a sealed hazardous waste receptacle. Flush the spill area with water only after all bulk material has been recovered, ensuring the wash water is also collected as hazardous waste[5].

  • Disposal: Route the collected spill waste through the standard incineration protocol outlined in Section 3[4].

References

  • Hertfordshire Pesticide Properties DataBase (PPDB). "Monuron - AERU." University of Hertfordshire. Available at:[Link]

  • CPAchem. "Safety data sheet: 150-68-5 monuron (ISO)." CPAchem. Available at:[Link]

  • Chem Service. "SAFETY DATA SHEET: Monuron TCA." Chem Service, Inc. Available at: [Link]

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